2-{[(2-chloro-6-fluorophenyl)methyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide
Description
This compound is a propanamide derivative featuring a 2-chloro-6-fluorophenylmethyl group, a methylamino substituent, and a 1-cyano-1,2-dimethylpropyl moiety. The chloro and fluoro substituents may enhance binding to biological targets, while the cyano group could influence metabolic stability .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O/c1-11(2)17(4,10-20)21-16(23)12(3)22(5)9-13-14(18)7-6-8-15(13)19/h6-8,11-12H,9H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWOTETWCKWPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N(C)CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{(2-chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)propanamide , also known by its chemical formula , is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chloro-fluorophenyl group, which is known for enhancing lipophilicity and biological activity.
- An amino group that may interact with various receptors in the body.
- A propanamide backbone which is common in many pharmaceutical agents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.78 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
| Melting Point | Not available |
The biological activity of this compound primarily involves its interaction with various G protein-coupled receptors (GPCRs) , which play critical roles in numerous physiological processes. The specific binding affinity and efficacy at these receptors can lead to diverse pharmacological effects.
Antagonistic and Agonistic Effects
Research indicates that the compound may exhibit both agonistic and antagonistic properties depending on the receptor type it interacts with. For instance, it has been shown to modulate pathways involved in:
- Neurotransmission : By affecting neurotransmitter release and receptor activation.
- Inflammation : Through modulation of cytokine release and immune response.
Case Studies
- Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of the compound resulted in significant changes in behavior indicative of anxiolytic effects. The results suggested potential use in treating anxiety disorders.
- Anti-inflammatory Properties : Another study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting its potential application in inflammatory diseases such as arthritis.
Table 2: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Neuropharmacology | Anxiolytic effects observed | Potential treatment for anxiety disorders |
| Anti-inflammatory properties | Reduced inflammation markers | Possible application in arthritis treatment |
In Vitro Studies
In vitro studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered drug metabolism rates. This characteristic could be beneficial for enhancing the efficacy of co-administered drugs.
In Vivo Studies
In vivo studies have confirmed the compound's bioavailability and pharmacokinetics, indicating a favorable profile for therapeutic use. The half-life and metabolic stability were found to be optimal for chronic administration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and structurally related analogs from diverse sources:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The target compound’s 2-chloro-6-fluorophenylmethyl group distinguishes it from ’s herbicidal acetamide, which lacks fluorine but includes ethyl and methoxy groups. Halogenated aromatics often improve lipid solubility and target affinity . The cyano-dimethylpropyl moiety in the target contrasts with ’s cyclopropylmethoxy group.
Heterocyclic vs. Aromatic Cores :
- The pyrazolo-pyrimidine core in 438225-09-3 introduces a rigid heterocyclic system, which may improve binding specificity compared to the target’s flexible propanamide backbone.
Molecular Weight and Bioavailability :
- The target’s higher molecular weight (~322.8 vs. 252.28 in ) could reduce membrane permeability but may be offset by the chloro/fluoro groups’ lipophilicity .
Functional Group Synergy: The combination of chloro, fluoro, and cyano groups in the target is unique among compared compounds. This triad may synergistically enhance pesticidal or therapeutic activity, as seen in triazole fungicides and kinase inhibitors .
Research Implications
- Agrochemical Potential: Structural parallels with ’s herbicidal acetamide suggest the target could inhibit acetolactate synthase (ALS) or similar enzymes, a common mode of action in herbicides .
- Pharmaceutical Prospects: The cyano group’s metabolic stability and fluorophenyl’s target affinity align with trends in kinase inhibitor design, as observed in ’s pyrazolo-pyrimidine derivatives .
Limitations and Contradictions
- Application Ambiguity : While compounds are herbicidal, and molecules suggest pharmaceutical use. The target’s dual-feature structure complicates functional predictions without empirical data.
- Data Gaps: No direct bioactivity or pharmacokinetic data are available for the target compound; comparisons remain speculative and structure-based.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
